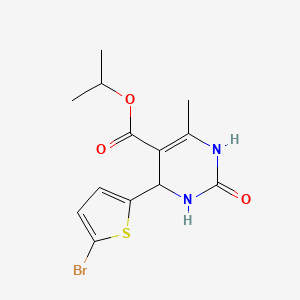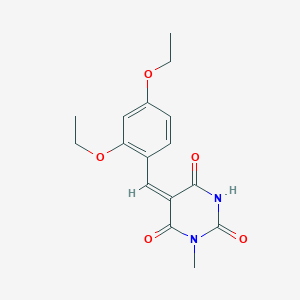![molecular formula C25H34N2 B15033900 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B15033900.png)
1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-ethylphenylmethyl group and a 4-phenylcyclohexyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 4-ethylbenzyl chloride, followed by the introduction of the 4-phenylcyclohexyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory, analgesic, or antipsychotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmitter signaling and leading to potential therapeutic effects.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- 1-[(4-Methylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- 1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
Comparison: 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of the 4-ethylphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs with different substituents (e.g., chloro, methyl, fluoro), the ethyl group may enhance lipophilicity, potentially affecting the compound’s absorption, distribution, metabolism, and excretion (ADME) profile.
Properties
Molecular Formula |
C25H34N2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C25H34N2/c1-2-21-8-10-22(11-9-21)20-26-16-18-27(19-17-26)25-14-12-24(13-15-25)23-6-4-3-5-7-23/h3-11,24-25H,2,12-20H2,1H3 |
InChI Key |
QATIZVULOCDWKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-benzyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15033819.png)
![3-amino-7,7-dimethyl-N-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15033827.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033837.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033839.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033852.png)
![N-[(2Z)-3-butyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15033856.png)
![(7E)-7-(3,4-dimethoxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15033860.png)
![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15033862.png)
![2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B15033870.png)
![8-chloro-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15033874.png)

![3-(2-methoxyphenyl)-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15033879.png)
![6-Amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15033896.png)
